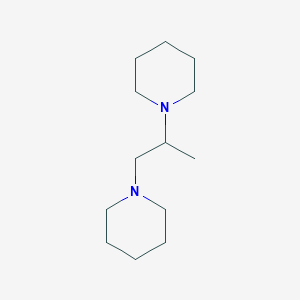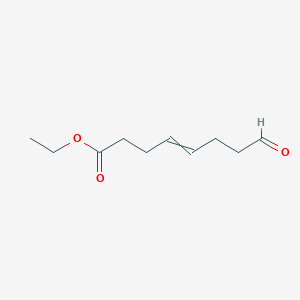
Urea, 1-methylcyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-methylcyclopropyl-: is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol It is a derivative of urea, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea, 1-methylcyclopropyl- can be synthesized through the reaction of trimethylsilyl isocyanate with 1-methylcyclopropylamine hydrochloride . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for Urea, 1-methylcyclopropyl- are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-methylcyclopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
Scientific Research Applications
Chemistry: Urea, 1-methylcyclopropyl- is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, Urea, 1-methylcyclopropyl- can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Urea, 1-methylcyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Cyclopropylurea: Another urea derivative with a cyclopropyl group.
Methylurea: A simpler derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: Urea, 1-methylcyclopropyl- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct structural and chemical properties.
Conclusion
Urea, 1-methylcyclopropyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Properties
CAS No. |
58102-14-0 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(1-methylcyclopropyl)urea |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)7-4(6)8/h2-3H2,1H3,(H3,6,7,8) |
InChI Key |
MRZHVUJQIRVWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)






